Suc-Ala-Gly-Pro-Phe-pNA

Vue d'ensemble

Description

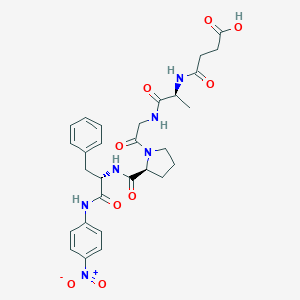

Suc-Ala-Gly-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .

Synthesis Analysis

The synthesis of this compound has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .Molecular Structure Analysis

The molecular formula of this compound is C30H36N6O9 . Its molecular weight is 624.64 .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions . This substrate can be used for inhibitor screening and kinetic analysis .Physical And Chemical Properties Analysis

This compound appears as a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Applications De Recherche Scientifique

Substrat enzymatique pour la chymotrypsine et l'élastase pancréatique humaine « Suc-Ala-Gly-Pro-Phe-pNA » sert de substrat spécifique et sensible pour les enzymes chymotrypsine et élastase pancréatique humaine. Cette application est cruciale dans les dosages biochimiques qui mesurent l'activité de ces protéases, qui sont impliquées dans divers processus physiologiques, notamment la digestion et le remodelage des tissus .

Composant de dosage pour la cathépsine G et la chymase Ce composé est également hydrolysé par la cathépsine G et la chymase, ce qui en fait un composant précieux dans les dosages pour étudier la fonction et la régulation de ces enzymes. La cathépsine G est impliquée dans les réponses immunitaires, tandis que la chymase joue un rôle dans la physiologie cardiovasculaire .

Substrat standard pour les isomérases cis-trans peptidyl prolyl (PPIases) « this compound » est le substrat standard pour les protéines de liaison à la FK-506 (FKBP, également appelées macrophilines) et les cyclophilines, qui font partie du groupe des PPIases. Ces enzymes sont importantes dans le repliement des protéines et ont des implications dans la thérapie immunosuppressive .

Dosage non couplé sans protéase de l'activité PPIase

Le composé a été utilisé pour un dosage non couplé sans protéase de l'activité PPIase. Cette application permet aux chercheurs d'étudier la fonction de la PPIase sans interférence des enzymes protéolytiques, fournissant des informations plus claires sur le processus d'isomérisation .

Substrat pour le dosage de l'activité protéolytique de l'élastase des neutrophiles, de la trypsine et de la chymotrypsine Il sert de substrat dans les dosages de protéase pour l'élastase des neutrophiles, la trypsine et la chymotrypsine. Ces dosages sont essentiels pour comprendre le rôle de ces enzymes dans diverses maladies, notamment les affections inflammatoires et la mucoviscidose .

Utilisé dans les dosages de la cathépsine G des lysats de moelle osseuse Le composé est utilisé comme substrat pour le dosage de la cathépsine G dans les lysats de moelle osseuse. Cette application est particulièrement pertinente dans la recherche hématologique, où le rôle de la cathépsine G dans les cellules de la moelle osseuse est d'intérêt .

Substrat pour le dosage de l'activité protéolytique de la subtilisine Carlsberg (SC) « this compound » est utilisé dans le dosage de l'activité protéolytique de la protéase à sérine subtilisine Carlsberg (SC). L'activité de la SC est importante dans les applications industrielles telles que les détergents et la transformation des aliments .

Composant de dosage colorimétrique

Enfin, il agit comme un substrat spécifique colorimétrique pour diverses enzymes. Cette propriété permet aux chercheurs de quantifier visuellement l'activité enzymatique par un changement de couleur, ce qui est essentiel pour le criblage rapide et les études cinétiques .

Mécanisme D'action

Target of Action

Suc-Ala-Gly-Pro-Phe-pNA is a colorimetric substrate that primarily targets elastase , a serine protease . It is also a substrate for cathepsin G , bacillus protease , chymotrypsin , cyclophilin , and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of physiological responses.

Mode of Action

The compound interacts with its target enzymes through a process known as enzymatic hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline (pNA) . The release of pNA, a yellow compound, can be measured spectrophotometrically, reflecting the enzymatic activity .

Result of Action

The primary result of this compound’s action is the release of pNA upon enzymatic hydrolysis . This release is a measurable event that reflects the activity of the target enzymes. Therefore, the compound serves as a valuable tool in biochemical assays to study the function and activity of these enzymes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of enzymatic hydrolysis . Moreover, the compound’s stability and efficacy can be influenced by storage conditions. It is recommended to store the compound desiccated at -20°C .

Safety and Hazards

Orientations Futures

Suc-Ala-Gly-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It has potential applications in the investigation of the molecular mechanism of action of proteases . It can also be used in enzymatic assays for the measurement of chymotrypsin-like activity.

Analyse Biochimique

Biochemical Properties

Suc-Ala-Gly-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for enzymes such as alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’, and protease Q . The nature of these interactions involves the enzymatic cleavage of the compound, yielding 4-nitroaniline .

Cellular Effects

The effects of this compound on cells are largely dependent on the enzymes it interacts with. For instance, its interaction with chymotrypsin-like enzymes can influence protein degradation processes within the cell

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes. It acts as a substrate, undergoing enzymatic cleavage to yield 4-nitroaniline . This reaction can influence the activity of the enzymes it interacts with, potentially leading to changes in gene expression or other cellular processes.

Temporal Effects in Laboratory Settings

This compound is stable and has a shelf life of 3 years when stored desiccated at –0 °C . Over time, it can undergo degradation, particularly in aqueous solutions

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it interacts with. It can influence the activity of these enzymes, potentially affecting metabolic flux or metabolite levels

Propriétés

IUPAC Name |

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEGOTQZYWBMCQ-TZYHBYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

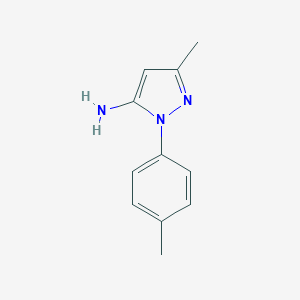

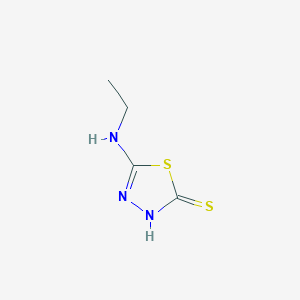

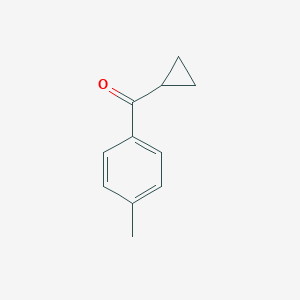

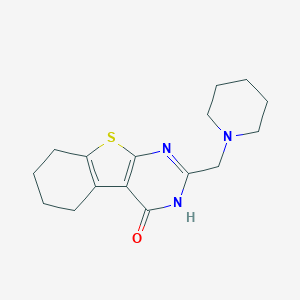

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

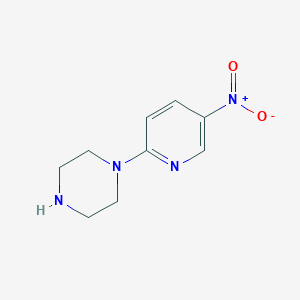

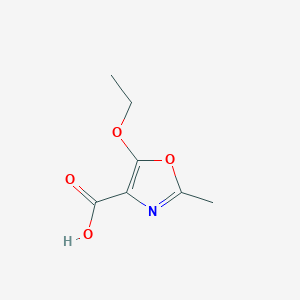

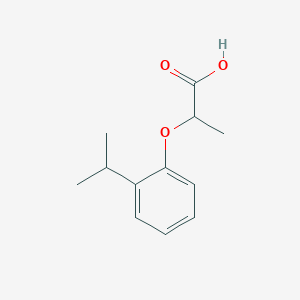

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)

![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)